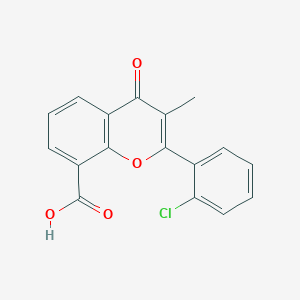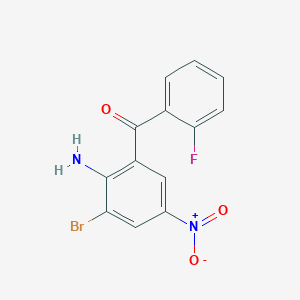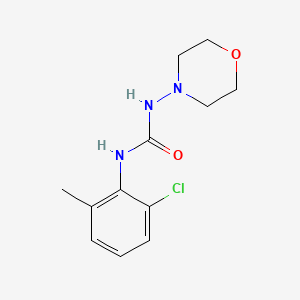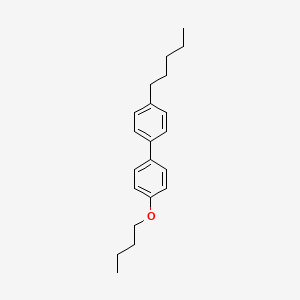
N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine is a complex organic compound with a unique structure that includes multiple methyl groups and a tetrahydropteridine core
Vorbereitungsmethoden
The synthesis of N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include:
Initial Formation of the Tetrahydropteridine Core: This step involves the cyclization of precursor molecules under specific conditions.
Methylation: Introduction of methyl groups at the designated positions using methylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes.
Analyse Chemischer Reaktionen
N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Binding to Enzymes: The compound can act as an inhibitor or activator of specific enzymes, affecting their activity and the biochemical pathways they regulate.
Receptor Interaction: It may bind to cellular receptors, triggering or blocking signaling pathways.
Nucleic Acid Interaction: The compound can interact with DNA or RNA, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine can be compared with other similar compounds, such as:
N,N,N’,N’-Tetramethylethylenediamine: This compound is also a tetraalkylated amine but has a different core structure and applications.
Tetramethyl acetyloctahydronaphthalenes: These compounds have multiple methyl groups and are used in different contexts, such as fragrances and industrial applications.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for a wide range of scientific research applications.
Eigenschaften
CAS-Nummer |
88543-60-6 |
|---|---|
Molekularformel |
C10H17N5 |
Molekulargewicht |
207.28 g/mol |
IUPAC-Name |
N,N,6,7-tetramethyl-5,6,7,8-tetrahydropteridin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-6-7(2)13-9-8(12-6)5-11-10(14-9)15(3)4/h5-7,12H,1-4H3,(H,11,13,14) |
InChI-Schlüssel |
ZRNFDTCAVGKXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NC2=NC(=NC=C2N1)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate](/img/structure/B14383519.png)
![[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14383529.png)
![(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14383533.png)

![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)
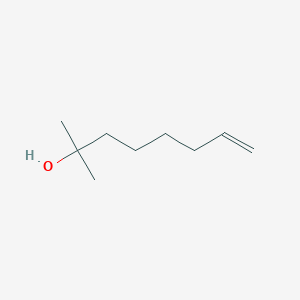
![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14383575.png)
